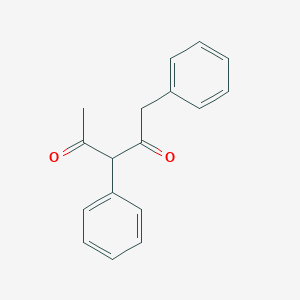
1,3-Diphenyl-2,4-pentanedione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Diphenyl-2,4-pentanedione, also known as this compound, is a useful research compound. Its molecular formula is C17H16O2 and its molecular weight is 252.31 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Chemical Properties and Structure
1,3-Diphenyl-2,4-pentanedione has the molecular formula C17H16O2 and is characterized by two phenyl groups attached to a central diketone structure. This configuration enables its participation in various chemical reactions, particularly those involving enolization and coordination with metal ions.
Organic Synthesis
Asymmetric Synthesis:
DBM serves as a key intermediate in asymmetric synthesis. It has been utilized in the Mannich reaction to produce chiral amines. For instance, the use of squaramide-catalyzed reactions involving DBM has resulted in high yields of enantiomerically enriched products (up to 94:6 enantiomeric ratio) when reacted with ketimines derived from pyrazolines .
Metal Complex Formation:
DBM can form complexes with transition metals and lanthanides, which are significant in catalysis and material science. Research has demonstrated that DBM derivatives can act as ligands for various metal ions, leading to the synthesis of complexes that exhibit antibacterial and antifungal properties .
Pharmaceutical Applications
Anticancer Activity:
DBM has been studied for its potential chemopreventive effects against colon cancer. In animal models, it was observed that DBM exhibited significant inhibition of tumor formation when used in conjunction with other compounds like phenethyl isothiocyanate (PEITC) . This suggests its role in developing therapeutic strategies for cancer prevention.
Drug Development:
The compound's ability to mimic prostaglandin structures makes it a candidate for drug development aimed at modulating inflammatory responses. Its unique electron transfer properties have implications for synthesizing advanced pharmaceutical agents .
Material Science
Photostability:
DBM is noted for its photostabilizing properties in polymers. Its incorporation into polymer matrices enhances their resistance to UV degradation, making it valuable in the production of UV-resistant coatings and plastics .
Optical Sensors:
Recent studies have explored the use of DBM in creating optical sensors for detecting metal ions such as UO2(2+). These sensors leverage the compound's ability to form stable complexes with metal ions, allowing for sensitive detection methods .
Data Table: Summary of Applications
Case Studies
- Anticancer Study :
- Asymmetric Catalysis :
- Metal Complexes :
Eigenschaften
CAS-Nummer |
19588-08-0 |
|---|---|
Molekularformel |
C17H16O2 |
Molekulargewicht |
252.31 g/mol |
IUPAC-Name |
1,3-diphenylpentane-2,4-dione |
InChI |
InChI=1S/C17H16O2/c1-13(18)17(15-10-6-3-7-11-15)16(19)12-14-8-4-2-5-9-14/h2-11,17H,12H2,1H3 |
InChI-Schlüssel |
ZRPKYWOSTUYAPU-UHFFFAOYSA-N |
SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Kanonische SMILES |
CC(=O)C(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 |
Synonyme |
1,3-Diphenyl-2,4-pentanedione |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















